

Synonyms for Ethyl 2-benzylacetoacetate in chemical literature

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Compound of Interest

Compound Name: *Ethyl 2-benzylacetoacetate*

Cat. No.: *B018223*

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An In-depth Technical Guide to Ethyl 2-benzylacetoacetate

This technical guide provides a comprehensive overview of **Ethyl 2-benzylacetoacetate**, a significant chemical intermediate in various organic syntheses. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the compound's nomenclature, physicochemical properties, and a key synthetic pathway.

Nomenclature and Synonyms

Ethyl 2-benzylacetoacetate is known by a variety of names in chemical literature. A comprehensive list of its synonyms is provided below to aid in literature searches and chemical sourcing.

Synonym Type	Name
IUPAC Name	ethyl 2-benzyl-3-oxobutanoate[1][2]
CAS Registry Number	620-79-1[1][2]
Common Synonyms	Ethyl 2-acetyl-3-phenylpropionate[1][2]
Ethyl α -benzylacetoacetate[1][2]	
Ethyl benzyl acetoacetate[1][2]	
2-Benzylacetoacetic acid ethyl ester[3]	
Spicy acetoacetate[1]	
Systematic Synonyms	Benzenepropanoic acid, α -acetyl-, ethyl ester[2]
Ethyl α -acetylhydrocinnamate[1][2]	
Hydrocinnamic acid, α -acetyl-, ethyl ester[1][2]	
Other Identifiers	FEMA No. 2416[4]
NSC-60581[1]	
EINECS 210-651-4[1]	

Physicochemical and Spectroscopic Data

The following table summarizes the key physical, chemical, and spectroscopic properties of **Ethyl 2-benzylacetoacetate**, providing essential data for its handling, characterization, and use in experimental settings.

Property	Value
Molecular Formula	C ₁₃ H ₁₆ O ₃ [1][2]
Molecular Weight	220.26 g/mol [1][2]
Appearance	Colorless to light yellow oily liquid[1][2]
Odor	Balsamic, floral-fruity odor[2]
Boiling Point	276 °C at 760 mmHg[2]
Density	1.036 g/mL at 25 °C[1]
Refractive Index (n _{20/D})	1.500[1]
Solubility	Insoluble in water; soluble in organic solvents and oils[2]
LogP	2.52[2]
IR Spectroscopy (film)	1730 cm ⁻¹ (C=O, ester), 1702 cm ⁻¹ (C=O, ketone)
¹³ C NMR (125 MHz, CDCl ₃)	δ 202.7, 169.3, 138.3, 128.9, 128.8, 126.9, 61.7, 61.5, 34.2, 29.9, 14.2
Mass Spectrometry	Exact mass calculated for C ₁₁ H ₁₂ O ₃ [M] ⁺ , 220.11. Found [M], 220.1

Experimental Protocols

Synthesis of Ethyl 2-benzylacetoacetate via Alkylation of an Enolate

This protocol details the synthesis of **Ethyl 2-benzylacetoacetate** through the S_N2 alkylation of the enolate of ethyl 3-oxobutanoate.

Materials:

- Sodium ethoxide (NaOEt)

- Absolute Ethanol (EtOH)
- Ethyl 3-oxobutanoate (Ethyl acetoacetate)
- Benzyl chloride (BnCl)
- Deionized water
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- 100 mL Quickfit flask
- Magnetic stirrer and stir bar
- Condenser
- Heating mantle or aluminum heating block
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry 100 mL Quickfit flask, dissolve 3.4 g (0.05 mol) of sodium ethoxide in 25 mL of absolute ethanol with stirring until the solid has completely dissolved.
- To the resulting sodium ethoxide solution, add 6.5 g (0.05 mol) of ethyl 3-oxobutanoate. An exothermic reaction will occur.
- After the initial heat evolution has subsided, slowly add 6.3 g (0.05 mol) of benzyl chloride dropwise down the condenser.
- Once the addition is complete, heat the reaction mixture to reflux and maintain for 40 minutes.

- After reflux, cool the reaction mixture to room temperature and pour it into 100 mL of deionized water.
- Extract the aqueous mixture with two 50 mL portions of ethyl acetate.
- Combine the organic extracts and wash them with two 50 mL portions of deionized water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent.
- Remove the solvent using a rotary evaporator to yield the crude product.
- The product can be further purified by vacuum distillation.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

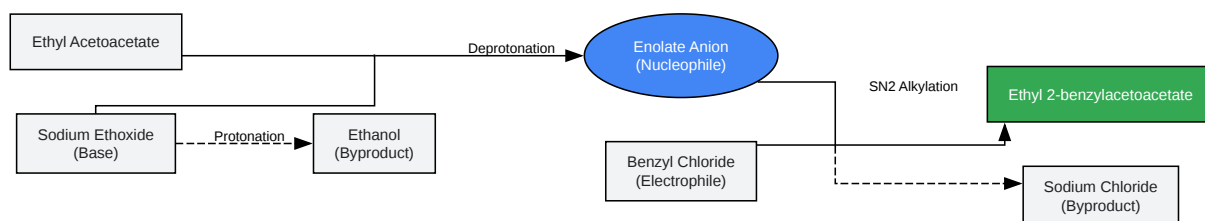
A general HPLC method for the analysis of related β -keto esters can be adapted for **Ethyl 2-benzylacetoacetate**.

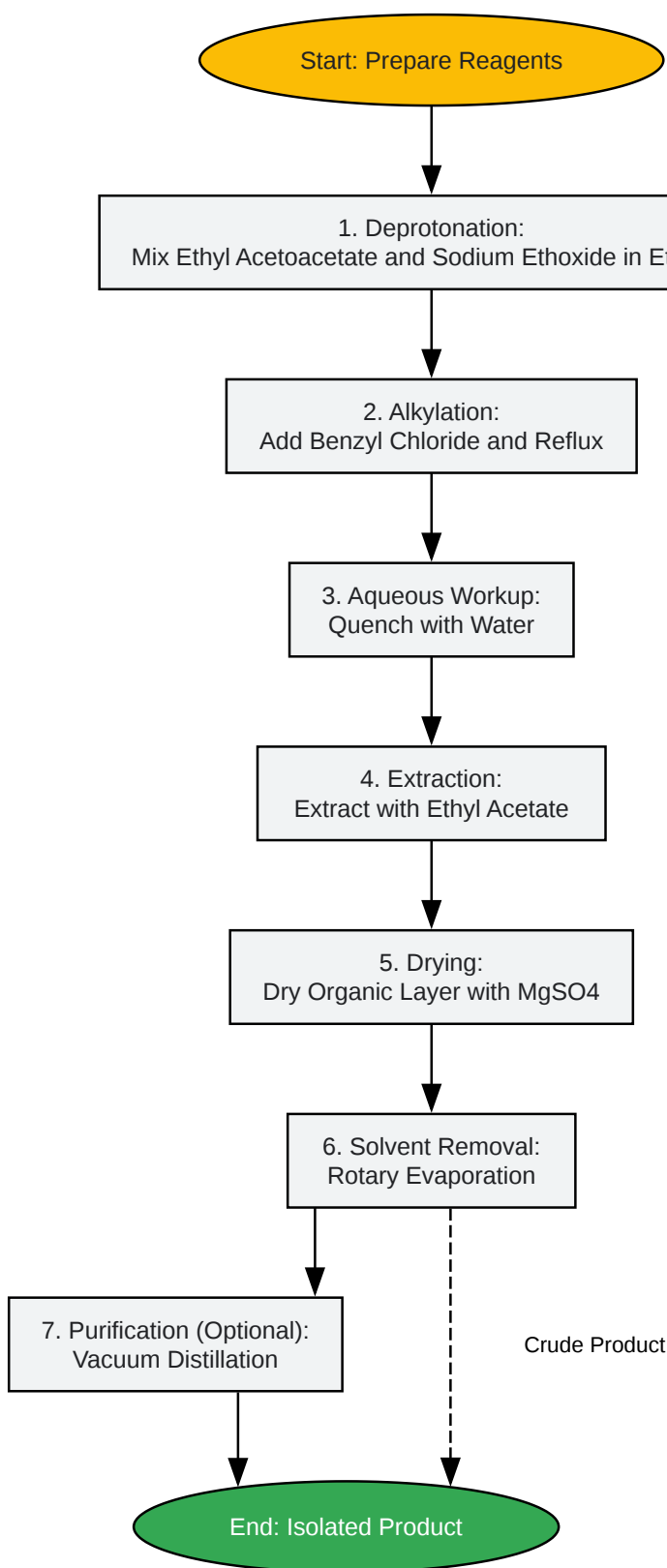
- Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m) is suitable.
- Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with a 50:50 mixture and gradually increasing the acetonitrile concentration.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at a wavelength of 254 nm is appropriate due to the presence of the aromatic ring.
- Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent like acetonitrile.

Reaction Pathway and Workflow

The synthesis of **Ethyl 2-benzylacetoacetate** proceeds through a well-understood S_N2 reaction mechanism. The process begins with the deprotonation of ethyl acetoacetate to form a

resonance-stabilized enolate, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride.





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